Evofosfamide is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of evofosfamide is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells; the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.
Evofosfamide
CAS No.: 918633-87-1
Cat. No.: VC0548897
Molecular Formula: C9H16Br2N5O4P
Molecular Weight: 449.04 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918633-87-1 |
---|---|
Molecular Formula | C9H16Br2N5O4P |
Molecular Weight | 449.04 g/mol |
IUPAC Name | 2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine |
Standard InChI | InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19) |
Standard InChI Key | UGJWRPJDTDGERK-UHFFFAOYSA-N |
SMILES | CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr |
Canonical SMILES | CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr |
Appearance | Solid powder |
Introduction
Preclinical Development and Antitumor Mechanisms
Hypoxia-Dependent Cytotoxicity
Preclinical studies across 32 human cancer cell lines demonstrated hypoxia-selective cytotoxicity, with IC50 values under hypoxia (0.1% O2) up to 100-fold lower than under normoxia . In H460 spheroids, evofosfamide exhibited enhanced potency compared to monolayer cultures, correlating with higher hypoxic fractions .
Bystander Effect and DNA Damage
Evofosfamide’s activation in hypoxic regions generates Br-IPM, which diffuses into neighboring normoxic tumor areas, inducing DNA cross-links and γH2AX phosphorylation—a marker of double-strand breaks . Repair-deficient cell lines (e.g., BRCA1/2 mutants) showed heightened sensitivity, suggesting synthetic lethality in homologous recombination-deficient tumors .
Table 1: Preclinical Efficacy of Evofosfamide in Select Models
Model Type | Hypoxic Fraction (%) | Tumor Growth Inhibition (%) | Reference |
---|---|---|---|
H460 Spheroids | 25 | 78 | |
HCT116 Xenografts | 18 | 65 | |
MiaPaCa-2 (Pancreatic) | 12 | 54 |
Clinical Trials in Advanced Solid Tumors
Phase I/II Investigations in Combination Therapies
A phase I trial (NCT03098160) combining evofosfamide (560 mg/m²) with ipilimumab (3 mg/kg) in 22 patients with immunotherapy-resistant cancers reported partial responses in 16.7% and stable disease in 66.7% . Hypermetabolic tumors on FDG-PET predicted progression, while pre-existing immune gene signatures correlated with response .
Evofosfamide in Biliary Tract Cancer: Hypoxia Imaging and Biomarkers
A phase II study evaluated evofosfamide as a second-line therapy in 28 advanced biliary tract cancer (BTC) patients using FMISO-PET to quantify hypoxia . Patients with baseline hypoxic volumes > 15 cm³ had shorter progression-free survival (PFS: 1.8 vs. 3.9 months; P = 0.02). Intriguingly, one patient exhibited a 40% reduction in hypoxic volume after two cycles, correlating with a PFS of 6.6 months and OS of 17.6 months .
Table 2: Clinical Outcomes in Biliary Tract Cancer Trial
Parameter | Responders (n=5) | Non-Responders (n=23) | P Value |
---|---|---|---|
Baseline Hypoxic Volume | 12.3 cm³ | 24.1 cm³ | 0.03 |
Δ Hypoxic Volume (Cycle 2) | -18% | +22% | <0.01 |
Median OS | 14.2 months | 8.1 months | 0.04 |
Synthesis and Pharmaceutical Development
Synthetic Challenges and Innovations
Early synthetic routes relied on Mitsunobu reactions to conjugate 1-methyl-2-nitroimidazole-methanol with bis(2-bromoethyl) phosphoramidate, but faced low yields (32%) due to stringent temperature controls . A 2018 patent (CN110746459A) optimized this by reacting phosphorus oxychloride with 2-bromoethylamine under triethylamine catalysis, improving yield to 68% and purity to >98% .
Challenges and Future Directions
Limitations in Phase III Trials
The discordance between preclinical efficacy and clinical outcomes may stem from tumor hypoxia heterogeneity, inadequate drug penetration, or compensatory resistance mechanisms . Hypoxia imaging biomarkers (e.g., FMISO-PET) could refine patient selection .
Combination Strategies and Personalized Therapy
Ongoing research explores evofosfamide with immunotherapy (e.g., anti-CTLA4/PD-1 agents) to reverse hypoxia-mediated immunosuppression . Additionally, BRCA-mutant tumors may benefit from evofosfamide’s synthetic lethality .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume